

Application Notes: Quantification of Dermocybin in Fungal Extracts

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Compound of Interest

Compound Name: *Dermocybin*

Cat. No.: *B13127996*

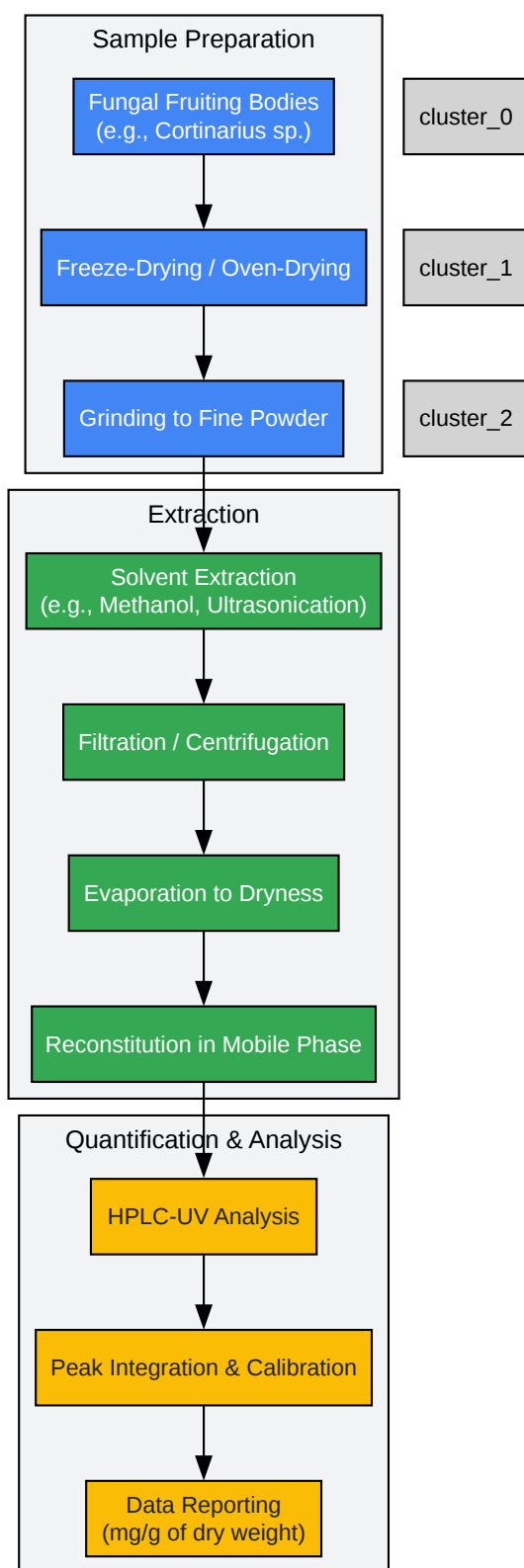
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Introduction

Dermocybin is a naturally occurring anthraquinone pigment found in various species of fungi, particularly within the *Cortinarius* (subgenus *Dermocybe*) genus.^[1] These pigments are of significant interest to researchers for their potential applications as natural dyes and for their bioactive properties.^[2] For drug development, chemotaxonomy, and quality control in natural product applications, accurate quantification of **Dermocybin** in fungal extracts is crucial. This document provides detailed protocols for the extraction and quantification of **Dermocybin** using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV), outlines key method validation parameters, and presents available data on its concentration in relevant fungal species.

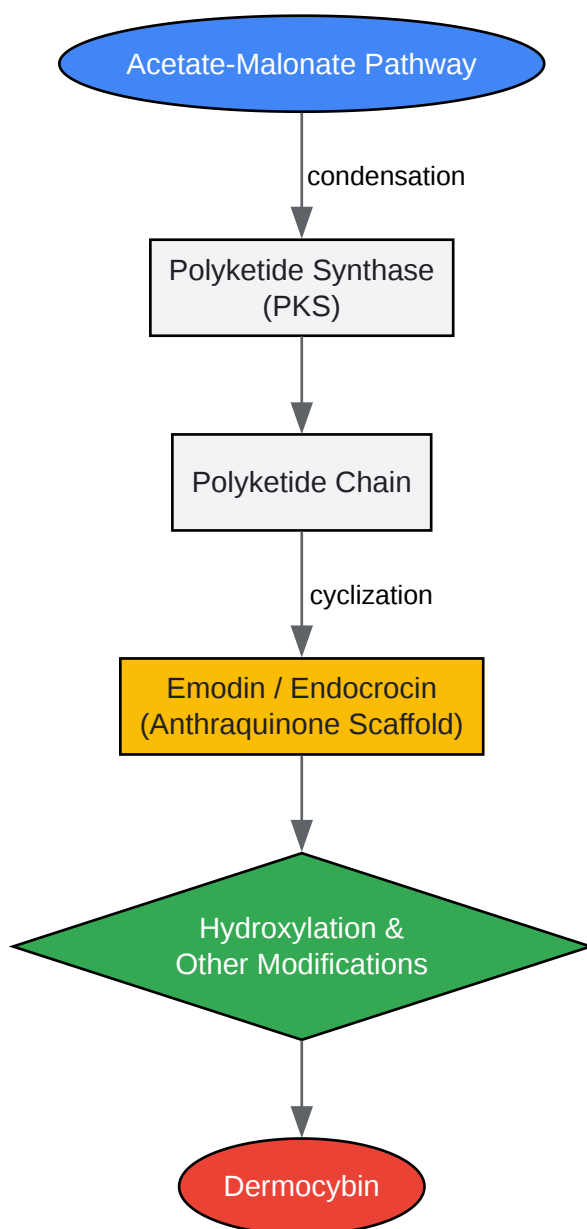
Experimental and Biosynthetic Pathways

To provide a clear overview, the following diagrams illustrate the general experimental workflow for **Dermocybin** quantification and its simplified biosynthetic origin.



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Caption: Experimental workflow for **Dermocybin** quantification.



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Caption: Simplified biosynthesis pathway of **Dermocybin**.

Quantitative Data Summary

The concentration of **Dermocybin** can vary significantly between fungal species and even within collections from different geographical locations.[1] While comprehensive quantitative data across all Dermocybe species is not readily available, the following table summarizes key findings.

Fungal Species	Dermocybin Concentration (mg/g dry weight)	Method of Analysis	Reference
Cortinarius sanguineus	~18.6 mg/g*	HPLC-DAD	[2]
Cortinarius semisanguineus	Present	HPLC-MS	[3]
Cortinarius ominusus	Present	HPLC-MS	[3]

*Note: This value is an estimation derived from reported relative abundances, where the total dye yield was 6% of the fungal dry weight, and **Dermocybin** constituted 31% of that extract.[2]

Note: For these species, **Dermocybin has been qualitatively identified, but specific quantitative data was not found in the reviewed literature.[3]

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of **Dermocybin**. Researchers should perform in-house validation to ensure accuracy and precision for their specific matrix and equipment.

Protocol 1: Extraction of Anthraquinones from Fungal Material

This protocol is based on methods for extracting anthraquinones from Cortinarius species.[2][4]

1. Materials and Equipment:

- Fresh or freeze-dried fungal fruiting bodies
- Analytical balance
- Grinder or mortar and pestle
- Methanol (HPLC grade)

- Ultrasonic bath
- Centrifuge or filtration apparatus (e.g., PTFE syringe filters, 0.22 μm)
- Rotary evaporator or nitrogen evaporator
- Volumetric flasks

2. Sample Preparation:

- Dry the fungal material to a constant weight, either by freeze-drying or in an oven at a low temperature (e.g., 40°C) to prevent pigment degradation.
- Grind the dried fungal material into a fine, homogenous powder using a grinder or mortar and pestle. Store the powder in a desiccator to prevent moisture reabsorption.

3. Extraction Procedure:

- Accurately weigh approximately 100 mg of the dried fungal powder into a glass vial or flask.
- Add 10 mL of HPLC-grade methanol to the powder.
- Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate cell wall disruption and extraction.
- Separate the extract from the fungal biomass by centrifugation (e.g., 10 min at 4000 rpm) or by filtering through a 0.22 μm PTFE syringe filter.
- Transfer the supernatant/filtrate to a clean flask.
- For exhaustive extraction, the remaining pellet can be re-extracted with fresh methanol, and the supernatants combined.
- Evaporate the methanolic extract to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
- Reconstitute the dried extract in a precise volume (e.g., 1.0 or 2.0 mL) of the initial HPLC mobile phase (or a suitable solvent like methanol).

- Vortex to ensure the extract is fully dissolved. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Protocol 2: Quantification by HPLC-UV

This method is adapted from established procedures for the analysis of fungal anthraquinones.

[\[4\]](#)[\[5\]](#)

1. Instrumentation and Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., Synergi MAX-RP 80 Å, 150 x 4.6 mm, 4 µm particle size).[\[4\]](#)
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- Detection Wavelength: **Dermocybin** exhibits strong absorbance in the visible range. A primary wavelength around 400 nm is suitable for detection.[\[4\]](#) A DAD allows for monitoring across a spectrum to ensure peak purity.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
3.0	50
5.0	90
7.0	99
11.0	99
11.1	10

| 15.0 | 10 (Re-equilibration) |

2. Standard Preparation:

- Obtain a certified reference standard of **Dermocybin**.
- Stock Solution: Accurately weigh 1.0 mg of the **Dermocybin** standard and dissolve it in 10.0 mL of methanol to create a 100 µg/mL stock solution.
- Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

3. Quantification Procedure:

- Inject the series of calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared fungal extracts.
- Identify the **Dermocybin** peak in the sample chromatogram by comparing its retention time with that of the pure standard.
- Integrate the peak area for **Dermocybin** in the sample chromatograms.
- Calculate the concentration of **Dermocybin** in the injected sample solution using the linear regression equation from the calibration curve ($y = mx + c$).

- Calculate the final concentration in the original fungal material using the following formula:
Concentration (mg/g) = $(C \div W) \times V \times D$ Where:

- C = Concentration from calibration curve (mg/mL)
- V = Final reconstitution volume of the extract (mL)
- D = Dilution factor (if any)
- W = Initial weight of the dry fungal powder (g)

4. Method Validation: A robust quantification method should be validated according to ICH guidelines.[6] Key parameters include:

- Linearity: Assessed by the correlation coefficient (R^2) of the calibration curve, which should ideally be >0.999 .[7]
- Accuracy: Determined by spike-recovery experiments, where a known amount of **Dermocybin** standard is added to a sample matrix. Recovery should typically be within 80-120%.
- Precision: Measured as the relative standard deviation (%RSD) for replicate injections of the same sample (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). %RSD should be $<10\%$.[8]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[9]

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